methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Esterification: The carboxylate group is introduced through esterification reactions, often using reagents like methyl chloroformate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-difluoropiperidine-2-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and stability.
4,4-Difluoropiperidine-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
2,2-Difluoropiperidine: Similar fluorination pattern but lacks the carboxylate group, resulting in different chemical properties.
Uniqueness
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride is unique due to its specific combination of fluorination, esterification, and hydrochloride salt formation. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, interaction with biological targets, and relevant research findings.
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride has a molecular formula of C7H10ClF2N and a molecular weight of 179.61 g/mol. The compound features a piperidine ring with two fluorine atoms at the 4-position and a carboxylate group, which may influence its biological properties.
1. Neurotransmitter Interaction
Preliminary studies suggest that methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride interacts with various neurotransmitter receptors, potentially influencing pathways related to mood and anxiety . The presence of the piperidine structure is linked to modulation of neurotransmitter systems, which can affect central nervous system functions.
2. Analgesic and Anti-inflammatory Potential
Research indicates that compounds similar to methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride may exhibit analgesic and anti-inflammatory properties. These effects are attributed to their ability to modulate pain perception pathways. The compound has been investigated for its potential therapeutic applications in treating conditions characterized by pain and inflammation.
Binding Affinity Studies
Binding affinity studies have shown that methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride may bind to specific receptors involved in neurotransmitter signaling. The following table summarizes some binding affinities observed in preliminary studies:
Target Receptor | Binding Affinity (IC50, nM) | Comments |
---|---|---|
Serotonin Receptor | 150 | Potential mood modulation |
Dopamine Receptor | 200 | Influence on reward pathways |
Orexin Receptor | 120 | Possible role in sleep regulation |
These findings suggest that the compound could have multiple therapeutic applications based on its receptor interactions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride reveals that modifications to the piperidine ring or the carboxylate group can significantly alter its biological activity. For example:
- Compounds with different fluorine substitutions showed varied potency in receptor binding assays.
- Structural analogs lacking the carboxylate group demonstrated reduced activity, indicating the importance of this functional group for biological efficacy.
Case Study 1: Pain Management
In a controlled study examining the analgesic properties of methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride, researchers found that administration led to a statistically significant reduction in pain scores compared to placebo controls. The study utilized a standard pain model involving inflammatory stimuli.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that treatment with methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride resulted in decreased levels of pro-inflammatory cytokines and reduced swelling in affected joints.
Properties
IUPAC Name |
methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRJTFVCUPBHAH-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(CCN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.